Ethyl 1-methanesulfonylcyclopropane-1-carboxylate
Overview
Description
Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is a bicyclic organic compound that belongs to the family of cyclopropanes. It has a molecular weight of 192.24 . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of this compound is C7H12O4S . The InChI code for the compound is 1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 192.24 . The compound’s InChI code is 1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3 .Scientific Research Applications
Methane Oxidation and Plant Stress Responses
Ethyl 1-methanesulfonylcyclopropane-1-carboxylate is implicated in plant stress responses relevant to methane oxidation. Plants under stress release ethylene, impacting methane oxidation in soil. Researchers suggest using 1-aminocyclopropane-1-carboxylate deaminase to regulate these responses, potentially affecting methane oxidation rates in the context of climate change (Zhou, Smaill, & Clinton, 2013).
Ethylene Biosynthesis Analysis
The compound plays a role in the analysis of ethylene biosynthesis. Updated methodologies for analyzing ethylene biosynthesis, including measuring ethylene and its precursors like 1-aminocyclopropane-1-carboxylic acid, have been developed. These methods, optimized for efficiency and accuracy, are crucial for a comprehensive understanding of ethylene biosynthesis in plants (Bulens et al., 2011).
Enzymatic Activities and Catalytic Roles
Enzymatic activities related to ethylene synthesis, such as the action of 1-aminocyclopropane-1-carboxylate synthase and its role in converting S-adenosyl-L-methionine to 1-aminocyclopropane-1-carboxylic acid, a key step in ethylene synthesis, are areas of study. The enzyme's structure and catalytic activity have implications for plant biotechnology, potentially affecting processes like senescence and overmaturation in crops (Jakubowicz, 2002).
Ethylene-Independent Signaling Role
Recent research indicates that 1-Aminocyclopropane 1-carboxylic acid, a precursor of ethylene, might also function independently as a growth regulator. This finding opens up new avenues for understanding plant development and responses to environmental stimuli, independent of ethylene synthesis (Polko & Kieber, 2019).
Plant-Bacterial Interactions
Ethylene and its precursor play significant roles in plant-bacterial interactions. They influence bacterial colonization and plant growth, impacting both pathogenic and symbiotic relationships between plants and bacteria. Understanding how ethylene and ACC modulate these interactions is vital for developing strategies to enhance plant growth and protection (Nascimento, Rossi, & Glick, 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
ethyl 1-methylsulfonylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-3-11-6(8)7(4-5-7)12(2,9)10/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIOFWFQSUUNDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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